molecular formula C20H14S B14405104 3-(2-Phenylethenyl)naphtho[1,2-B]thiophene CAS No. 88220-34-2

3-(2-Phenylethenyl)naphtho[1,2-B]thiophene

Cat. No.: B14405104
CAS No.: 88220-34-2
M. Wt: 286.4 g/mol
InChI Key: HEIQCYMXBKXKBD-UHFFFAOYSA-N
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Description

3-(2-Phenylethenyl)naphtho[1,2-B]thiophene: is a polycyclic aromatic hydrocarbon containing a thiophene ring fused to a naphthalene core, with a phenylethenyl substituent at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Phenylethenyl)naphtho[1,2-B]thiophene typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available naphthalene and thiophene derivatives.

    Formation of Naphtho[1,2-B]thiophene Core: This can be achieved through a Friedel-Crafts acylation reaction followed by cyclization.

    Introduction of Phenylethenyl Group: The phenylethenyl group can be introduced via a Heck coupling reaction, where a vinyl halide reacts with a phenylboronic acid in the presence of a palladium catalyst.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the phenylethenyl group, converting it to an ethyl group.

    Substitution: Electrophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Electrophilic reagents such as bromine or nitric acid can be used under controlled conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Ethyl-substituted derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry:

    Organic Electronics: The compound is used as a building block for organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) due to its conjugated structure and electronic properties.

    Photophysics: It is studied for its photophysical properties, including fluorescence and phosphorescence, making it useful in the development of sensors and imaging agents.

Biology and Medicine:

    Drug Development: The compound’s structural similarity to other bioactive molecules makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

Industry:

    Materials Science: It is used in the development of advanced materials with specific electronic and optical properties, such as conductive polymers and photovoltaic cells.

Mechanism of Action

The mechanism of action of 3-(2-Phenylethenyl)naphtho[1,2-B]thiophene involves its interaction with molecular targets through its conjugated π-system. This allows for efficient electron transfer and interaction with various biological and chemical entities. The pathways involved include:

    Electron Transfer:

    Receptor Binding: The compound can interact with specific receptors or enzymes, influencing biological pathways.

Comparison with Similar Compounds

    Naphtho[2,3-B]thiophene: Another isomer with similar electronic properties but different structural arrangement.

    Benzothiophene: A simpler analog with a single benzene ring fused to a thiophene ring.

    Dibenzothiophene: Contains two benzene rings fused to a thiophene ring, offering different electronic and steric properties.

Uniqueness: 3-(2-Phenylethenyl)naphtho[1,2-B]thiophene is unique due to its specific substitution pattern, which imparts distinct electronic and photophysical properties. This makes it particularly valuable in applications requiring precise control over electronic interactions and molecular geometry.

Properties

CAS No.

88220-34-2

Molecular Formula

C20H14S

Molecular Weight

286.4 g/mol

IUPAC Name

3-(2-phenylethenyl)benzo[g][1]benzothiole

InChI

InChI=1S/C20H14S/c1-2-6-15(7-3-1)10-11-17-14-21-20-18-9-5-4-8-16(18)12-13-19(17)20/h1-14H

InChI Key

HEIQCYMXBKXKBD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=CC2=CSC3=C2C=CC4=CC=CC=C43

Origin of Product

United States

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